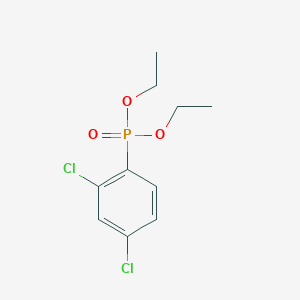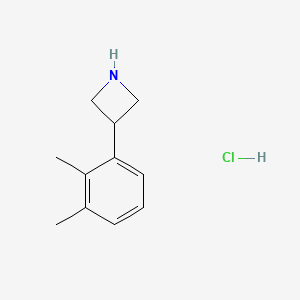
3-(2,3-Dimethylphenyl)azetidine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is a chemical compound belonging to the azetidine class, characterized by a four-membered ring containing nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(2,3-Dimethylphenyl)azetidine Hydrochloride, can be achieved through several methods. . This method is favored for its ability to produce functionalized azetidines efficiently.
Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and allows for the synthesis of various 1,3-disubstituted azetidines.
Industrial Production Methods
Industrial production of azetidines often employs microwave irradiation to facilitate cyclocondensation reactions between alkyl dihalides and primary amines or hydrazines in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(2,3-Dimethylphenyl)azetidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ring strain of azetidines enhances their reactivity, making them susceptible to oxidation reactions.
Reduction: Azetidines can be reduced to form various amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions include functionalized azetidines, amine derivatives, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
科学研究应用
3-(2,3-Dimethylphenyl)azetidine Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(2,3-Dimethylphenyl)azetidine Hydrochloride involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring . This ring strain enhances the reactivity of the nitrogen atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with specific enzymes in medicinal chemistry.
相似化合物的比较
Similar Compounds
Aziridines: These are three-membered ring analogs of azetidines and share similar reactivity due to ring strain.
Pyrrolidines: These five-membered ring compounds are less strained and therefore less reactive compared to azetidines.
Uniqueness
3-(2,3-Dimethylphenyl)azetidine Hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and enhances its reactivity. This makes it a valuable compound for various chemical transformations and applications in research and industry.
属性
分子式 |
C11H16ClN |
|---|---|
分子量 |
197.70 g/mol |
IUPAC 名称 |
3-(2,3-dimethylphenyl)azetidine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-3-5-11(9(8)2)10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H |
InChI 键 |
ZVBIOWGFYGFIEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C2CNC2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


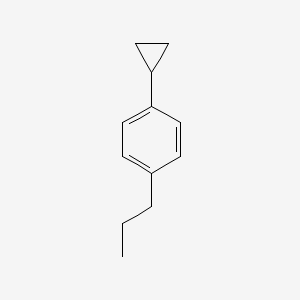
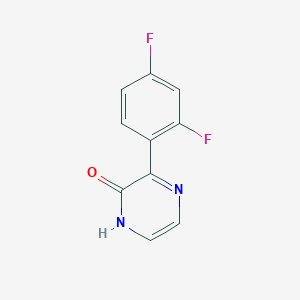
![2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13699120.png)
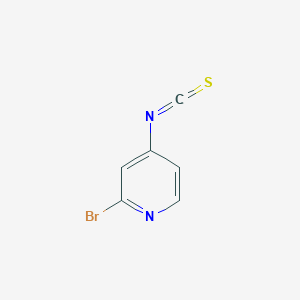
![2,6-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B13699124.png)
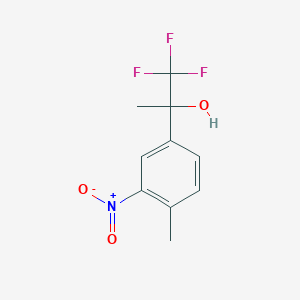
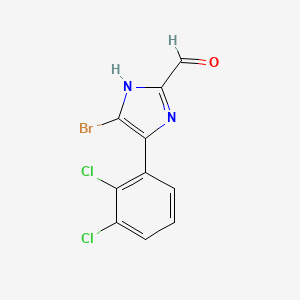
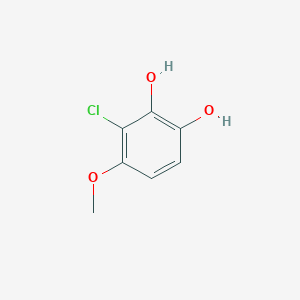
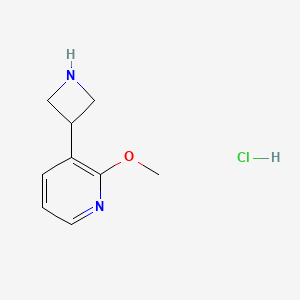
![5-Dimethylamino-1-methyl-3-piperidin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B13699159.png)
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
![N-[9-[3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]purin-6-yl]benzamide](/img/structure/B13699176.png)

